molecular formula C13H8F3NO B7903751 2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde

2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde

Cat. No.: B7903751
M. Wt: 251.20 g/mol
InChI Key: WAIZVXFWKGPJGT-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde is an organic compound with the molecular formula C13H8F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and nicotinic acid.

    Condensation Reaction: The key step involves a condensation reaction between 3-(trifluoromethyl)benzaldehyde and nicotinic acid in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-(3-(Trifluoromethyl)phenyl)nicotinic acid.

    Reduction: 2-(3-(Trifluoromethyl)phenyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Trifluoromethyl)phenyl)benzaldehyde: Similar structure but lacks the nicotinaldehyde moiety.

    2-(3-(Trifluoromethyl)phenyl)pyridine: Similar structure but lacks the aldehyde group.

Uniqueness

2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde is unique due to the presence of both the trifluoromethyl group and the nicotinaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde is an organic compound notable for its unique structural features, including a trifluoromethyl group and a nicotinaldehyde moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Molecular Structure

  • Molecular Formula : C13H8F3NO
  • Key Functional Groups : Trifluoromethyl group, aldehyde group, and pyridine derivative.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 3-(trifluoromethyl)benzaldehyde and nicotinic acid under reflux conditions with a suitable catalyst such as piperidine. The product is purified through recrystallization or column chromatography.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains. For example, derivatives with similar structures have been tested against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating promising results .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-(3-Trifluoromethyl)phenylacetic acidStaphylococcus aureus8 µg/mL
3-(Trifluoromethyl)benzaldehydePseudomonas aeruginosa16 µg/mL

Anticancer Activity

The anticancer potential of trifluoromethyl-containing compounds has been explored in various studies. The lipophilicity imparted by the trifluoromethyl group enhances cellular uptake, allowing these compounds to interact effectively with cancer cell pathways. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells, although specific experimental data is still required to validate these findings .

Case Study: Anticancer Screening

A recent study evaluated the cytotoxic effects of several trifluoromethyl-substituted compounds on human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

Enzyme Inhibition

The mechanism of action for this compound includes the inhibition of specific enzymes involved in metabolic pathways. Compounds with similar structures have been shown to inhibit carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. This inhibition disrupts pH regulation within cancer cells, leading to increased apoptosis rates .

Table 2: Enzyme Inhibition Data

Compound NameTarget EnzymeInhibition Type
2-Amino-4-(trifluoromethyl)benzenesulfonamideCarbonic Anhydrase IXCompetitive Inhibition
2-(3-Trifluoromethyl)phenylpyridineAcetylcholinesteraseNon-competitive Inhibition

The biological activity of this compound is largely attributed to its ability to penetrate cell membranes due to the lipophilic nature of the trifluoromethyl group. Once inside the cell, it can interact with various molecular targets, modulating their activity and leading to observed biological effects such as antimicrobial action or cytotoxicity against cancer cells .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-1-3-9(7-11)12-10(8-18)4-2-6-17-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIZVXFWKGPJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(3-(trifluoromethyl)phenyl)nicotinaldehyde was prepared using the general boronic acid coupling procedure for 2-bromonicotinaldehyde and (3-(trifluoromethyl)phenyl)boronic acid (100 mg, 135.1 mg theoretical, 74%). LC-MS m/z 252.2 (M+1).
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